Hdac6-IN-34
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Overview
Description
Hdac6-IN-34 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-34 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Hdac6-IN-34 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hdac6-IN-34 has a wide range of scientific research applications, including:
Mechanism of Action
Hdac6-IN-34 exerts its effects by selectively inhibiting HDAC6, leading to the accumulation of acetylated proteins such as α-tubulin and HSP90 . This inhibition disrupts various cellular processes, including protein degradation, cell migration, and immune response . The molecular targets and pathways involved include the Hsp90-HSF1 complex, which plays a crucial role in protein stability and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hdac6-IN-34 include:
Tubastatin A: Another selective HDAC6 inhibitor known for its neuroprotective effects.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor investigated for its potential in treating multiple myeloma.
CAY10603: A potent HDAC6 inhibitor with applications in cancer research.
Uniqueness
This compound is unique due to its high selectivity for HDAC6 and its ability to modulate various cellular processes without affecting other HDAC isoforms . This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C18H18F3N3O3 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-[[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C18H18F3N3O3/c1-17(2)7-12-14(13(25)8-17)15(18(19,20)21)22-24(12)9-10-3-5-11(6-4-10)16(26)23-27/h3-6,27H,7-9H2,1-2H3,(H,23,26) |
InChI Key |
AUEDMSVXWKXTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2CC3=CC=C(C=C3)C(=O)NO)C(F)(F)F)C |
Origin of Product |
United States |
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